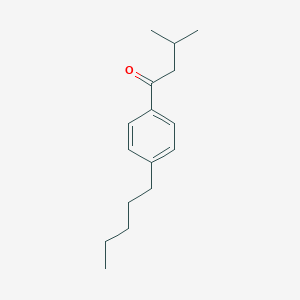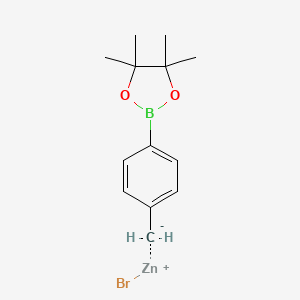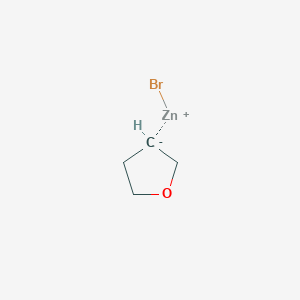
Tetrahydrofuran-3-ylzinc bromide, 0.50 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydrofuran-3-ylzinc bromide, 0.50 M in THF, is an organometallic compound that has been used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents and is a relatively inexpensive reagent. This compound has been used in many scientific research applications such as organic synthesis, catalysis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Tetrahydrofuran-3-ylzinc bromide, 0.50 M in THF, has been used in various scientific research applications. It has been used in organic synthesis as a catalyst for the formation of carbon-carbon bonds. It has also been used in catalysis for the synthesis of polymers and for the formation of organometallic complexes. In addition, this compound has been used in biochemistry for the synthesis of glycoproteins and for the synthesis of peptides.
Wirkmechanismus
The mechanism of action of tetrahydrofuran-3-ylzinc bromide, 0.50 M in THF, involves the formation of a zinc-bromide complex. This complex is formed when the zinc bromide reacts with the tetrahydrofuran, resulting in the formation of a zinc-bromide complex. This complex is then able to act as a catalyst for the formation of carbon-carbon bonds and other organometallic complexes.
Biochemical and Physiological Effects
Tetrahydrofuran-3-ylzinc bromide, 0.50 M in THF, has been shown to have no significant biochemical or physiological effects on living organisms. This compound is non-toxic and has been shown to be relatively safe to use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using tetrahydrofuran-3-ylzinc bromide, 0.50 M in THF, in laboratory experiments is its low cost and availability. This compound is relatively inexpensive and is easily accessible from chemical suppliers. The main limitation of this compound is its low solubility in water, which can make it difficult to use in some laboratory experiments.
Zukünftige Richtungen
There are many potential future directions for the use of tetrahydrofuran-3-ylzinc bromide, 0.50 M in THF. These include further research into the mechanism of action of this compound, as well as its potential use in the synthesis of new compounds and materials. Additionally, this compound could be used as a catalyst for the synthesis of more complex organometallic complexes and for the synthesis of novel polymers. Further research into the biochemical and physiological effects of this compound could also be conducted, as well as further research into its potential applications in the fields of biochemistry and medicine.
Synthesemethoden
Tetrahydrofuran-3-ylzinc bromide, 0.50 M in THF, is synthesized by combining zinc bromide with tetrahydrofuran in a 1:1 molar ratio. The reaction is carried out in a sealed flask and heated at a temperature of 180°C for a period of 2 hours. The reaction is then cooled and the product is collected and dried.
Eigenschaften
IUPAC Name |
bromozinc(1+);2,3,4,5-tetrahydrofuran-4-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O.BrH.Zn/c1-2-4-5-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRPWLONVPMETF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC[CH-]1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrofuran-3-ylzinc bromide, 0.50 M in THF | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,4'R,5S,5'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294759.png)
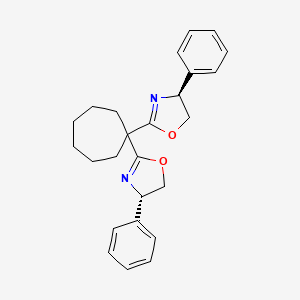
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B6294769.png)
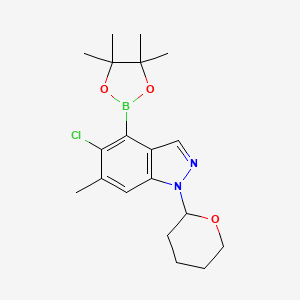
![(4S,4'S,5R,5'R)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294772.png)
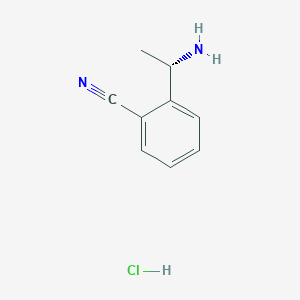
![(4R,4'R,5S,5'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4,5-diphenyloxazole], 98%](/img/structure/B6294775.png)

